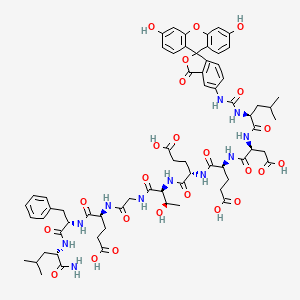

FITC-labelled Keap1-Nrf2 probe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C67H81N11O24 |

|---|---|

Peso molecular |

1424.4 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1 |

Clave InChI |

MNPXCJGREQORRX-HDFZMCSMSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to FITC-labeled Keap1-Nrf2 Probes for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-Nrf2 interaction a promising therapeutic target.

A key tool in the discovery of small molecule inhibitors of the Keap1-Nrf2 interaction is the use of fluorescently labeled probes. This guide focuses on the fluorescein (B123965) isothiocyanate (FITC)-labeled Keap1-Nrf2 probe, a synthetic peptide derived from the Nrf2 protein that is labeled with the FITC fluorophore. This probe allows for the sensitive and quantitative measurement of the Keap1-Nrf2 interaction in a high-throughput format, primarily through Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Core Concepts: The FITC-labeled Keap1-Nrf2 Probe

The most commonly utilized FITC-labeled Keap1-Nrf2 probe is a peptide mimic of the high-affinity "ETGE" binding motif found in the Neh2 domain of Nrf2. This motif is essential for the interaction with the Kelch domain of Keap1.

Probe Specifications:

A widely used probe has the following characteristics:

| Property | Value |

| Sequence | LDEETGEFL (Modifications: Leu-1 = FITC-Leu, Leu-9 = C-terminal amide) |

| Molecular Weight | 1440.5 g/mol |

| Formula | C₆₇H₈₁N₁₁O₂₃S |

| Excitation Wavelength (λex) | ~490 nm |

| Emission Wavelength (λem) | ~520 nm |

| Dissociation Constant (Kd) | 22.3 nM |

The FITC label provides the necessary fluorescent properties for detection, while the peptide sequence ensures specific binding to the Keap1 protein. The C-terminal amidation is a common modification to increase peptide stability.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular antioxidant response. The following diagram illustrates the key events in this pathway under both basal and stress conditions.

Caption: The Keap1-Nrf2 Signaling Pathway.

Data Presentation: Quantitative Analysis of Probe Performance

The effectiveness of a FITC-labeled Keap1-Nrf2 probe is determined by its binding affinity to Keap1 and its performance in screening assays. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinities of Nrf2-derived Peptides to Keap1

| Peptide Sequence | Length | Modification | Binding Affinity (Kd) | Reference |

| FITC-LDEETGEFL-OH | 9-mer | C-terminal acid | 65.1 nM | [1] |

| FITC-LDEETGEFL-NH₂ | 9-mer | C-terminal amide | 25.6 nM | [1] |

| FITC-DEETGEFL-OH | 8-mer | C-terminal acid | ~0.75 µM | [1] |

| FITC-(16-mer Nrf2 peptide) | 16-mer | Not specified | 28.7 nM | [1] |

Table 2: IC₅₀ Values of Keap1-Nrf2 Interaction Inhibitors Determined by Fluorescence Polarization

| Inhibitor | IC₅₀ | Reference |

| N-Acetyl-9-mer-Nrf2 amide | 3.48 µM | [1] |

| 10-mer Nrf2 peptide | < IC₅₀ of 9-mer | [1] |

| 16-mer Nrf2 peptide | < IC₅₀ of 10-mer | [1] |

| ML334 | 1.6 µM | [2][3] |

| Dimethylformamide (DMF) | 6.34 µM | [4] |

| Zafirlukast | 5.87 µM | [4] |

| Ketoconazole | 1.67 µM | [4] |

| Dutasteride | 2.81 µM | [4] |

| Iridium (III) complex 1 | 1.09 µM | [5] |

Table 3: Assay Performance Metrics for Keap1-Nrf2 Fluorescence Polarization Assay

| Parameter | Value | Significance | Reference |

| Z'-factor | 0.70 | Indicates an excellent assay suitable for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent. | [1] |

| DMSO Tolerance | Up to 20% | High tolerance to DMSO, a common solvent for compound libraries, is crucial for HTS. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of assays using FITC-labeled Keap1-Nrf2 probes.

Experimental Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

This protocol is adapted from Inoyama et al., 2012.[1]

Objective: To determine the inhibitory potential of test compounds on the Keap1-Nrf2 interaction.

Materials:

-

FITC-labeled 9-mer Nrf2 peptide amide probe (e.g., FITC-LDEETGEFL-NH₂)

-

Purified human Keap1 Kelch domain protein

-

Assay Buffer: 10 mM HEPES, pH 7.4

-

Test compounds dissolved in DMSO

-

Positive Control: N-Acetyl-9-mer-Nrf2 amide or other known inhibitor

-

Negative Control: DMSO

-

384-well, black, non-binding surface microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FITC-labeled Nrf2 peptide probe in the assay buffer. Protect from light.

-

Prepare a stock solution of the Keap1 Kelch domain protein in the assay buffer. Keep on ice.

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

-

Assay Setup (40 µL total volume per well):

-

To each well of the 384-well plate, add the following in order:

-

20 µL of assay buffer containing the desired final concentration of DMSO (e.g., 2%).

-

10 µL of 40 nM FITC-9mer Nrf2 peptide amide in assay buffer (final concentration: 10 nM).

-

For test wells: Add a small volume (e.g., 0.4 µL) of the test compound dilution.

-

For positive control wells: Add the positive control.

-

For negative control (maximum polarization) wells: Add DMSO.

-

For minimum polarization wells (probe only): Add assay buffer instead of Keap1 protein.

-

10 µL of 400 nM Keap1 Kelch domain protein in assay buffer (final concentration: 100 nM).

-

-

-

Incubation:

-

Centrifuge the plate at 370 x g for 2 minutes to remove air bubbles and ensure mixing.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:

-

P_sample is the polarization of the test well.

-

P_min is the polarization of the probe only (minimum polarization).

-

P_max is the polarization of the probe with Keap1 and DMSO (maximum polarization).

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is based on the principles described by Xia et al., 2021.[6]

Objective: To identify inhibitors of the Keap1-Nrf2 interaction using a TR-FRET format.

Materials:

-

His-tagged Keap1 Kelch domain protein

-

FITC-labeled 9-mer Nrf2 peptide amide

-

Tb-conjugated anti-His antibody (Donor)

-

Assay Buffer: 10 mM HEPES, pH 7.4

-

Test compounds in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of all reagents in the assay buffer.

-

-

Assay Setup (20 µL total volume per well):

-

Dispense a small volume of the test compound or DMSO (for controls) into the wells.

-

Add 5 µL of serially diluted His-tagged Keap1 Kelch domain protein.

-

Add 5 µL of Tb-anti-His antibody (final concentration to be optimized, e.g., 0.5 nM).

-

Incubate at room temperature for 30 minutes to allow for the labeling of Keap1.

-

Add 10 µL of FITC-labeled 9-mer Nrf2 peptide amide (final concentration to be optimized, e.g., 20 nM).

-

-

Incubation:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Typically, this involves excitation at ~340 nm and measuring emission at both the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm).

-

Determine the percent inhibition based on the reduction of the TR-FRET signal in the presence of the inhibitor compared to the DMSO control.

-

Calculate IC₅₀ values from the dose-response curves.

-

Mandatory Visualizations

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of the Keap1-Nrf2 interaction using a FITC-labeled probe.

References

- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Keap1-Nrf2 Interaction Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assays investigating the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). A thorough understanding of these assays is critical for the discovery and development of novel therapeutics targeting oxidative stress-related diseases.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 signaling pathway is a crucial mechanism for cellular protection against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of the transcription factor.[1][2][3]

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[1] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Core Assays for Investigating the Keap1-Nrf2 Interaction

Several robust and high-throughput compatible assay formats have been developed to identify and characterize modulators of the Keap1-Nrf2 protein-protein interaction (PPI). The most prominent of these are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] In the context of the Keap1-Nrf2 interaction, a small, fluorescently labeled peptide derived from the Nrf2 binding motif (typically the high-affinity ETGE motif) tumbles rapidly in solution, resulting in low fluorescence polarization.[4] Upon binding to the much larger Keap1 protein, the rotational motion of the fluorescent peptide is significantly slowed, leading to an increase in fluorescence polarization.[4] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will compete with the fluorescent peptide for binding to Keap1, resulting in a decrease in the fluorescence polarization signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive and robust assay format that measures the proximity of two molecules. This technique utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore and a shorter-lifetime fluorophore (e.g., fluorescein (B123965) or a red-shifted dye) as an acceptor.[5] For the Keap1-Nrf2 interaction, Keap1 is typically labeled with the donor (e.g., via an anti-His-tag antibody conjugated to the donor) and a peptide from the Nrf2 binding motif is labeled with the acceptor.[5] When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The long-lifetime fluorescence of the acceptor is then measured after a time delay, which minimizes interference from background fluorescence and scattered light. Inhibitors of the Keap1-Nrf2 interaction will disrupt FRET, leading to a decrease in the TR-FRET signal.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA format for studying the Keap1-Nrf2 interaction offers the advantage of potentially using full-length proteins.[6] In a typical setup, a plate is coated with a capture antibody specific for a tag on one of the proteins (e.g., anti-His tag for His-tagged Keap1).[7] The tagged protein is then immobilized on the plate. Subsequently, the binding partner (Nrf2), which may also be tagged, is added. The extent of binding is then detected using a primary antibody specific for the binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase). The addition of a chromogenic or chemiluminescent substrate allows for the quantification of the interaction.[7] Small molecule inhibitors are added along with the binding partner, and a reduction in signal indicates inhibition of the interaction.

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay that is highly sensitive and suitable for high-throughput screening. The assay relies on two types of beads: Donor beads and Acceptor beads. For the Keap1-Nrf2 interaction, one protein (e.g., biotinylated Keap1) is captured by Streptavidin-coated Donor beads, while the other protein (e.g., tagged Nrf2) is captured by Acceptor beads coated with an antibody against the tag. When the two proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm. Inhibitors of the interaction prevent the beads from coming into proximity, thus reducing the signal.

Quantitative Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of several known Keap1-Nrf2 interaction inhibitors determined by different assay methods. These values are indicative of the potency of the compounds in disrupting the PPI in a biochemical context.

Table 1: IC50 Values of Keap1-Nrf2 Inhibitors Determined by Fluorescence Polarization (FP) Assay

| Compound/Peptide | IC50 (µM) | Reference |

| 9mer Nrf2 Peptide | 3.48 | [8] |

| Ac-9mer Nrf2 Peptide | 0.194 | [8] |

| 16mer Nrf2 Peptide | 0.163 | [9] |

| ML334 | 1.58 | [10] |

| Compound 1 (Iridium Complex) | 1.09 | [10] |

| KP-1 | 0.74 | [11] |

| K3 | 36.30 | [11] |

| K18 | 31.55 | [11] |

Table 2: IC50 Values of Keap1-Nrf2 Inhibitors Determined by TR-FRET Assay

| Compound | IC50 (nM) | Reference |

| Compound 12d | 14.2 | [5] |

Table 3: IC50 Values of Keap1-Nrf2 Inhibitors Determined by ELISA

| Compound | IC50 (µM) | Reference |

| Zafirlukast | 5.87 | [3][6] |

| Dutasteride | 2.81 | [3][6] |

| Ketoconazole | 1.67 | [3][6] |

| Dimethylformamide (DMF) | 6.34 | [7] |

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key assays described above. It is important to note that specific concentrations, incubation times, and instrument settings may require optimization depending on the specific reagents and equipment used.

Fluorescence Polarization (FP) Assay Protocol

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20).

-

Dilute Keap1 protein to the desired final concentration in assay buffer.

-

Dilute the fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2) to the desired final concentration in assay buffer.

-

Prepare serial dilutions of test compounds and a positive control inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

-

Assay Procedure:

-

Add a defined volume of the test compound or control to the wells of a black, low-binding 384-well plate.

-

Add the Keap1 protein solution to all wells except the "no Keap1" control wells.

-

Add the fluorescently labeled Nrf2 peptide solution to all wells.

-

Mix the plate gently and incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

TR-FRET Assay Protocol

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA).

-

Prepare a solution of His-tagged Keap1 protein.

-

Prepare a solution of acceptor-labeled Nrf2 peptide.

-

Prepare a solution of donor-labeled anti-His antibody.

-

Prepare serial dilutions of test compounds.

-

-

Assay Procedure:

-

Add test compounds to the wells of a suitable microplate.

-

Add a mixture of His-tagged Keap1 and acceptor-labeled Nrf2 peptide to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add the donor-labeled anti-His antibody to all wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the ratio of the acceptor to donor signals.

-

Determine the percent inhibition and IC50 values from the dose-response curves.

-

ELISA Protocol

-

Plate Coating and Blocking:

-

Coat the wells of a 96-well plate with a capture antibody (e.g., anti-Avi-tag) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Interaction and Detection:

-

Add biotinylated Keap1 protein to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add full-length Nrf2 protein, with or without test compounds, and incubate for 1-2 hours.

-

Wash the plate.

-

Add a primary antibody against Nrf2 and incubate for 1-2 hours.

-

Wash the plate.

-

Add an enzyme-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate.

-

-

Signal Development and Measurement:

-

Add the appropriate enzyme substrate and incubate until sufficient color development.

-

Stop the reaction with a stop solution if necessary.

-

Read the absorbance or luminescence on a plate reader.

-

Calculate the percent inhibition and IC50 values.

-

AlphaLISA Protocol

-

Reagent Preparation:

-

Prepare AlphaLISA assay buffer.

-

Dilute biotinylated Keap1, tagged Nrf2, and test compounds in assay buffer.

-

Prepare a suspension of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.

-

-

Assay Procedure:

-

Add the test compounds to the wells of a 384-well white microplate.

-

Add a mixture of biotinylated Keap1 and tagged Nrf2 to the wells.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature.

-

Add a mixture of the Donor and Acceptor beads under subdued light.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled plate reader.

-

Plot the AlphaLISA signal against the compound concentration to determine the IC50 values.

-

This guide provides a foundational understanding of the key assays used to investigate the Keap1-Nrf2 protein-protein interaction. The selection of a particular assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. Careful optimization and validation of any chosen assay are paramount to generating reliable and reproducible data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Investigation of Molecular Details of Keap1-Nrf2 Inhibitors Using Molecular Dynamics and Umbrella Sampling Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srvr.in [srvr.in]

- 4. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FITC in Keap1-Nrf2 Fluorescence Polarization Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Fluorescein isothiocyanate (FITC) in fluorescence polarization (FP) assays to investigate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This interaction is a critical regulator of the cellular antioxidant response, making it a key target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[1] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and inhibiting Nrf2's ubiquitination.[1] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, stabilizes, and translocates to the nucleus.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, initiating their transcription.[1][2]

Fluorescence Polarization: A Principle for Probing Molecular Interactions

Fluorescence polarization (FP) is a powerful technique used to monitor molecular interactions in solution.[3][4] The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate during the fluorescence lifetime.[3]

Small, fluorescently labeled molecules, such as an FITC-labeled peptide, tumble rapidly in solution, leading to significant depolarization of the emitted light. This results in a low FP value.[5] Conversely, when this fluorescent probe binds to a much larger molecule, like the Keap1 protein, its rotational motion is significantly constrained.[3] The resulting larger complex tumbles much more slowly, and the emitted light remains highly polarized, yielding a high FP value.[5] This change in polarization is directly proportional to the fraction of the fluorescent probe that is bound.

References

- 1. researchgate.net [researchgate.net]

- 2. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 3. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway: Core Mechanisms and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][4] However, upon exposure to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes, orchestrating a robust antioxidant and detoxification response.[3] Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a key therapeutic target for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive overview of the core mechanisms of the Keap1-Nrf2 pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid in research and drug development.

Core Signaling Pathway and Regulation

Under basal conditions, a homodimer of Keap1 binds to Nrf2 through two specific motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[6] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, for which Keap1 serves as a substrate adaptor.[3][4] This leads to the continuous degradation of Nrf2, maintaining low intracellular levels.

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[5] As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.

Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)), detoxification enzymes, and proteins involved in glutathione (B108866) metabolism.

References

- 1. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. KEAP1 - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Discovering Inhibitors of the Keap1-Nrf2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery of inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). Activation of the Nrf2 pathway through the inhibition of its negative regulator, Keap1, represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2 degradation. Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) biosynthesis and xenobiotic detoxification.[1][2][3]

Dysregulation of the Keap1-Nrf2 pathway is implicated in various pathologies. While activation of Nrf2 is generally protective, constitutive activation due to mutations in Keap1 or Nrf2 is observed in several cancers, conferring resistance to chemotherapy and promoting cell proliferation.[1] Conversely, impaired Nrf2 activity can exacerbate conditions such as chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurodegenerative disorders.

Caption: The Keap1-Nrf2 signaling pathway and mechanism of inhibitor action.

Strategies for Discovering Keap1-Nrf2 Inhibitors

The primary goal in this field is to identify molecules that disrupt the Keap1-Nrf2 PPI, leading to Nrf2 stabilization, nuclear translocation, and subsequent ARE-driven gene expression. A typical workflow for inhibitor discovery and validation is outlined below.

Caption: A general workflow for the discovery of Keap1-Nrf2 inhibitors.

Quantitative Data for Keap1-Nrf2 Inhibitors

A variety of small molecules and peptides have been identified as inhibitors of the Keap1-Nrf2 PPI. The following tables summarize the quantitative data for representative compounds from different chemical classes.

Table 1: Small Molecule Inhibitors

| Compound ID | Chemical Class | Assay Type | Potency (IC50/Kd/EC50) | Reference |

| ML334 | Piperidinone | FP | IC50: 1.6 µM | [4] |

| SPR | Kd: 1.0 µM | [4] | ||

| Compound 2 | Naphthalene bis-sulfonamide | FP | EC50: 28.6 nM | [5] |

| SPR | Kd: 3.59 nM | [5] | ||

| Compound 12d | Naphthalene bis-sulfonamide | FP | IC50: 64.5 nM | [6] |

| TR-FRET | IC50: 14.2 nM | [6] | ||

| KP-1 | Benzene bis-sulfonamide | FP | IC50: 0.74 µM | [7] |

| ZJ01 | Iminocoumarin-benzothiazole | FP | IC50: 3 µM | [8] |

| K-22 | Non-naphthalene derivative | FP | IC50: 0.81 µM | [7] |

| CDDO-Im | Triterpenoid | ARE-Luciferase | EC50: 0.41 µM | [9] |

| Andrographolide | Diterpenoid | ARE-Luciferase | EC50: 17 µM | [9] |

| Sulforaphane | Isothiocyanate | ARE-Luciferase | EC50: 33 µM | [9] |

| Curcumin | Polyphenol | ARE-Luciferase | EC50: 36 µM | [9] |

Table 2: Peptide-Based Inhibitors

| Peptide Sequence/Name | Modifications | Assay Type | Potency (IC50/Kd) | Reference |

| Ac-LDEETGEFL-NH2 (9-mer) | N-terminal acetylation, C-terminal amidation | FP | IC50: 0.35 µM | [10] |

| 16-mer Nrf2 peptide | Unmodified | SPR | Kd: 23.9 nM | [11] |

| ZC9 | Cyclic 9-mer | SPR | Kd: 51 nM | [12] |

| Compound 10 | Modified C- and N-termini | FP | IC50: 22 nM | [9] |

| P8-H | Stapled peptide with fatty acid tag | SPR | Kd: 92 nM | [13] |

| KKD-m1 | Macrocyclic peptide | Direct Binding Assay | Kd: 110 nM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of Keap1-Nrf2 inhibitors. The following sections provide step-by-step protocols for key biochemical and cell-based assays.

Biochemical Assays

This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain.[2][15]

-

Reagents and Buffers:

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.[1]

-

Keap1 Kelch Domain: Recombinant human Keap1 Kelch domain (e.g., residues 321-609).

-

Fluorescent Nrf2 Peptide: A 9-mer to 16-mer peptide derived from the Nrf2 ETGE motif, labeled with a fluorophore such as FITC (e.g., FITC-LDEETGEFL-NH2).[2]

-

Test Compounds: Dissolved in 100% DMSO.

-

-

Protocol:

-

Prepare a master mix containing the assay buffer, Keap1 Kelch domain (e.g., final concentration 100 nM), and the fluorescent Nrf2 peptide (e.g., final concentration 10 nM).[2]

-

Dispense the master mix into a 384-well, low-volume, black, non-binding surface plate.[16]

-

Add test compounds at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.[2]

-

Include positive controls (no inhibitor) and negative controls (no Keap1 protein).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.[15][16]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[16]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

This assay measures the proximity between a donor fluorophore on Keap1 and an acceptor fluorophore on an Nrf2 peptide.[10][17]

-

Reagents and Buffers:

-

Assay Buffer: Similar to FP assay buffer, e.g., 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.

-

His-tagged Keap1 Kelch Domain: Serves as the target for the donor-labeled antibody.

-

Donor: Terbium (Tb)-conjugated anti-His antibody.[17]

-

Acceptor: FITC- or other suitable fluorophore-labeled Nrf2 peptide.[17]

-

Test Compounds: Dissolved in 100% DMSO.

-

-

Protocol:

-

Add test compounds to a 384-well plate.

-

Add a mixture of His-tagged Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add the Tb-conjugated anti-His antibody.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, typically with a delay time to reduce background fluorescence.

-

Calculate IC50 values from the dose-response curves.

-

SPR provides real-time, label-free analysis of the binding kinetics and affinity between an inhibitor and Keap1.[11][13]

-

Reagents and Buffers:

-

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization: Amine coupling reagents (NHS, EDC) or streptavidin-coated sensor chips for biotinylated ligands.

-

Ligand: Recombinant Keap1 Kelch domain.

-

Analyte: Test compound.

-

Regeneration Solution: A solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or high salt concentration).[18]

-

-

Protocol:

-

Immobilize the Keap1 Kelch domain onto a sensor chip surface.

-

Inject a series of concentrations of the test compound (analyte) over the sensor surface and a reference surface.

-

Monitor the binding response in real-time.

-

After each injection, flow running buffer over the surface to monitor dissociation.

-

Regenerate the sensor surface with the appropriate regeneration solution.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Cell-Based Assays

This assay quantifies the transcriptional activity of Nrf2 in response to an inhibitor.[5][19][20]

-

Materials:

-

A stable cell line (e.g., HepG2 or HaCaT) transfected with a reporter construct containing multiple copies of the ARE driving the expression of a luciferase gene.[19][20]

-

Cell culture medium and supplements.

-

Test compounds.

-

Luciferase assay reagent (containing luciferin (B1168401) and cell lysis buffer).

-

-

Protocol:

-

Seed the ARE reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).[16]

-

After treatment, remove the medium and wash the cells with PBS.

-

Lyse the cells by adding the luciferase assay lysis buffer and incubate according to the manufacturer's instructions (e.g., 15-30 minutes at room temperature).[8]

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) and calculate the fold induction over the vehicle control. Determine the EC50 value.

-

qPCR is used to measure the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1.[21][22]

-

Materials:

-

Cells treated with test compounds.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Protocol:

-

Treat cells with the test compound for an appropriate duration (e.g., 6-24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.

-

This technique is used to visualize and quantify the increase in Nrf2 protein levels in the nucleus following treatment with an inhibitor.

-

Reagents and Buffers:

-

Cell Lysis Buffer for Nuclear Extraction: Buffer A (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and Buffer B (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Primary Antibodies: Anti-Nrf2 antibody and an antibody for a nuclear loading control (e.g., anti-Lamin B1 or anti-PARP).

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent Substrate.

-

-

Protocol:

-

Treat cells with the test compound.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate buffers and centrifugation steps.

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with the nuclear loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry.

-

Conclusion

The discovery of Keap1-Nrf2 interaction inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational framework for researchers, outlining the key signaling pathways, discovery strategies, and detailed experimental protocols. By employing a combination of robust biochemical and cell-based assays, scientists can effectively identify and characterize novel inhibitors, paving the way for the development of new treatments for a wide range of oxidative stress-related diseases.

References

- 1. US9075070B2 - HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction - Google Patents [patents.google.com]

- 2. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. rsc.org [rsc.org]

- 17. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dhvi.duke.edu [dhvi.duke.edu]

- 19. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. assaygenie.com [assaygenie.com]

- 23. origene.com [origene.com]

The Keap1-Nrf2 Protein-Protein Interaction: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Mechanism Governing Cellular Oxidative Stress Response

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. The direct protein-protein interaction between Keap1 and Nrf2 is the lynchpin of this pathway, dictating the stability and transcriptional activity of Nrf2. This technical guide provides a comprehensive overview of the Keap1-Nrf2 interaction, detailing its mechanism, the quantitative parameters of binding, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal therapeutic target.

The Core Mechanism of Keap1-Nrf2 Interaction

Under basal conditions, the Keap1 homodimer acts as a substrate adaptor for a Cul3-Rbx1 E3 ubiquitin ligase complex.[1][2] Keap1 sequesters Nrf2 in the cytoplasm by binding to two specific motifs within Nrf2's N-terminal Neh2 domain: a high-affinity ETGE motif and a low-affinity DLG motif.[3][4] This interaction facilitates the polyubiquitination of Nrf2, targeting it for proteasomal degradation and thereby maintaining low intracellular levels of the transcription factor.[2][5]

This dynamic equilibrium is disrupted upon exposure to oxidative or electrophilic stressors. These insults lead to the modification of reactive cysteine residues on Keap1, inducing a conformational change that abrogates its ability to mediate Nrf2 ubiquitination.[6][7] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[6][8]

A widely accepted model for the Keap1-Nrf2 interaction is the "hinge and latch" mechanism.[3] In this model, the high-affinity ETGE motif acts as a "hinge," remaining constitutively bound to one of the Keap1 Kelch domains. The lower-affinity DLG motif functions as a "latch," which can dissociate upon cellular stress. This dissociation is thought to be a key step in disrupting the proper orientation for Nrf2 ubiquitination, leading to its stabilization.

Quantitative Analysis of the Keap1-Nrf2 Interaction

The binding affinity between Keap1 and the Neh2 domain of Nrf2 has been quantified using various biophysical techniques. The dissociation constants (Kd) for the high-affinity (ETGE) and low-affinity (DLG) binding sites are crucial parameters for understanding the dynamics of the interaction and for the development of inhibitors.

| Interacting Partners | Method | Reported Kd (Dissociation Constant) | Reference(s) |

| Keap1 Kelch domain and Nrf2 Neh2 domain (ETGE motif) | Isothermal Titration Calorimetry (ITC) | ~5 nM - 26 nM | [9] |

| Keap1 Kelch domain and Nrf2 Neh2 domain (DLG motif) | Isothermal Titration Calorimetry (ITC) | ~1.0 µM | [10] |

| Keap1 Kelch domain and 16-mer Nrf2 peptide (ETGE) | Surface Plasmon Resonance (SPR) | ~23.9 nM (in solution) | [10] |

| Keap1 Kelch domain and 9-mer Nrf2 peptide (ETGE) | Surface Plasmon Resonance (SPR) | ~352 nM (in solution) | [10] |

Key Experimental Protocols

A variety of experimental techniques are employed to study the Keap1-Nrf2 protein-protein interaction and the downstream signaling pathway. Below are detailed methodologies for several key assays.

Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction

This protocol is designed to verify the interaction between Keap1 and Nrf2 within a cellular context.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine (pH 2.5).

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

Anti-Keap1 antibody (for immunoprecipitation).

-

Anti-Nrf2 antibody (for Western blotting).

-

Protein A/G magnetic beads.

-

Cell culture reagents and appropriate cell line (e.g., HEK293T, HepG2).

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-Keap1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate by adding 5 µL of Neutralization Buffer.

-

-

Western Blot Analysis:

-

Add Laemmli sample buffer to the eluates and boil for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.

-

Fluorescence Polarization (FP) Assay for In Vitro Binding

This biophysical assay measures the binding affinity between purified Keap1 protein and a fluorescently labeled Nrf2 peptide.

Materials:

-

Purified Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer ETGE peptide).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

Black, low-binding 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of the unlabeled Nrf2 peptide (as a competitor) or the test compound in Assay Buffer.

-

In a 384-well plate, add a fixed concentration of fluorescently labeled Nrf2 peptide (e.g., 10 nM).

-

Add the serially diluted unlabeled peptide or test compound.

-

Initiate the binding reaction by adding a fixed concentration of the Keap1 Kelch domain protein (e.g., 20 nM). The final volume in each well should be 20-50 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FITC).

-

-

Data Analysis:

-

The binding of the Keap1 protein to the fluorescent peptide will result in a higher polarization value due to the slower tumbling of the larger complex.

-

In a competition assay, the displacement of the fluorescent peptide by the unlabeled peptide or inhibitor will lead to a decrease in polarization.

-

The data can be fitted to a suitable binding model to determine the Kd or IC50 value.[6][10]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified Keap1 Kelch domain protein.

-

Purified Nrf2 Neh2 domain or a synthetic Nrf2 peptide.

-

Dialysis Buffer: Identical buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze both the Keap1 protein and the Nrf2 peptide extensively against the same batch of Dialysis Buffer to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Keap1 protein (typically 5-20 µM) into the sample cell of the calorimeter.

-

Load the Nrf2 peptide (typically 50-200 µM) into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform a series of injections of the Nrf2 peptide into the Keap1 solution.

-

-

Data Analysis:

-

The raw data will show heat pulses corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the ligand to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

-

Luciferase Reporter Assay for Nrf2 Transcriptional Activity

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Materials:

-

Hepatoma-derived cell line (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct.

-

Cell culture medium and reagents.

-

Test compounds or stimuli to be evaluated for Nrf2 activation.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Treatment:

-

Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds or stimuli for a defined period (e.g., 16-24 hours). Include appropriate vehicle controls.

-

-

Cell Lysis and Luciferase Assay:

-

Remove the culture medium and wash the cells with PBS.

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to the cell lysate.

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Express the results as fold induction over the vehicle control.[3][8]

-

Chromatin Immunoprecipitation (ChIP) for Nrf2-DNA Binding

ChIP is used to determine if Nrf2 directly binds to the ARE sequences of its target genes in vivo.

Materials:

-

Formaldehyde (B43269) for cross-linking.

-

Glycine to quench cross-linking.

-

Cell Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM NaCl, 0.2% NP-40, protease inhibitors.

-

Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors.

-

ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

-

Anti-Nrf2 antibody for ChIP.

-

Protein A/G magnetic beads.

-

Reagents for DNA purification and qPCR.

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

Lyse the cells and nuclei to release chromatin.

-

Sonically shear the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the ARE region of known Nrf2 target genes (e.g., NQO1, HMOX1).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the target gene promoter in the Nrf2-immunoprecipitated sample compared to the IgG control indicates direct binding.

-

Visualizing the Keap1-Nrf2 Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Caption: A typical workflow for Co-Immunoprecipitation of Keap1-Nrf2.

References

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing experimental parameters in isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. rsc.org [rsc.org]

Fluorescence Polarization: A Technical Guide to Interrogating Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fluorescence Polarization

Fluorescence polarization is based on the principle that the degree of polarization of fluorescent light emitted by a molecule is inversely proportional to its rate of molecular rotation.[1][2][3] When a small, fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the brief interval between excitation and emission. This rapid rotation results in the emission of largely depolarized light. However, when this tracer binds to a much larger protein, the rotational motion of the resulting complex is significantly slower.[4][5][6] Consequently, the emitted light remains highly polarized.[7] By measuring the change in polarization, the extent of binding between the tracer and the protein can be quantified.[8]

The key advantages of FP for studying PPIs include its homogenous format (no separation of bound and free tracer is required), non-radioactive nature, and suitability for miniaturization and automation.[3][6] However, a significant size difference between the fluorescently labeled and unlabeled binding partners is a prerequisite for a robust assay window.[9]

Quantitative Data from Fluorescence Polarization PPI Assays

Fluorescence polarization assays are widely used to determine the binding affinities (dissociation constant, Kd) of protein-protein interactions and to quantify the potency of inhibitors (inhibitory constant, Ki, or half-maximal inhibitory concentration, IC50). The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

| Protein-Protein Interaction | Fluorescent Probe (Tracer) | Unlabeled Protein | Reported Affinity (Kd/Ki/IC50) | Z'-Factor | Reference(s) |

| p53-MDM2 | Rhodamine-labeled p53 peptide | MDM2 | - | - | [10][11] |

| p53-MDMX | Rhodamine-labeled p53 peptide | MDMX | - | - | [11] |

| YAP-TEAD | Fluorescently labeled YAP peptide | Palmitoylated TEAD2 | Kd ≈ 15 nM (SPR), 31.0 nM (FP) | > 0.5 | [12] |

| Bcl-2 family interactions | Fluorescently labeled BH3 peptides | Anti-apoptotic Bcl-2 proteins | Micromolar to nanomolar range | - | [13] |

| Kinase-Substrate | Fluorescently labeled phosphopeptide | Kinase | - | - | [14] |

| GPCR-Ligand | Fluorescently labeled ligand | GPCR | EC50 ≈ 15 nM (CXCR4) | - | [15][16] |

Experimental Protocols

A successful FP-based PPI assay requires careful optimization of several parameters. Below is a generalized protocol for developing and performing a direct binding FP assay, followed by a protocol for a competitive inhibition assay.

Direct Binding Assay Protocol

This protocol aims to determine the binding affinity (Kd) between a fluorescently labeled protein/peptide (tracer) and its unlabeled binding partner.

a. Materials and Reagents:

-

Purified, fluorescently labeled protein or peptide (tracer)

-

Purified, unlabeled protein

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume, non-binding surface microplates (e.g., 384-well)[17]

-

Fluorescence plate reader with polarization filters

b. Experimental Procedure:

-

Tracer Concentration Optimization:

-

Prepare a serial dilution of the tracer in assay buffer.

-

Measure the fluorescence intensity and polarization of each dilution.

-

Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically 5-10 times the background). This concentration should ideally be below the expected Kd.[18]

-

-

Protein Titration:

-

Prepare a serial dilution of the unlabeled protein in assay buffer.

-

Add a fixed, optimized concentration of the tracer to each well.

-

Add the varying concentrations of the unlabeled protein to the wells.

-

Include control wells with tracer only (for minimum polarization) and buffer only (for background).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Measure the fluorescence polarization using the plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization (in millipolarization units, mP) against the concentration of the unlabeled protein.

-

Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the Kd.

-

Competitive Inhibition Assay Protocol

This protocol is used to screen for and characterize inhibitors that disrupt the PPI of interest.

a. Materials and Reagents:

-

All materials from the direct binding assay.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

b. Experimental Procedure:

-

Assay Component Concentration:

-

Use the optimized tracer concentration from the direct binding assay.

-

Use a concentration of the unlabeled protein that results in approximately 50-80% of the maximal polarization signal (typically around the Kd value).[18]

-

-

Inhibitor Titration:

-

Prepare a serial dilution of the inhibitor compounds.

-

In the microplate wells, combine the fixed concentrations of the tracer and the unlabeled protein.

-

Add the varying concentrations of the inhibitor.

-

Include control wells:

-

Tracer and protein without inhibitor (maximum polarization).

-

Tracer only (minimum polarization).

-

Buffer only (background).

-

Tracer, protein, and vehicle (e.g., DMSO) without inhibitor (solvent control).

-

-

Incubate the plate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer-protein interaction is known.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway where FP can be applied and the general experimental workflows for direct binding and competitive inhibition FP assays.

References

- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 2. raineslab.com [raineslab.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A fluorescence polarization assay for native protein substrates of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 16. researchgate.net [researchgate.net]

- 17. 4.5. Fluorescence Polarization Assay [bio-protocol.org]

- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

A Technical Guide to Keap1-Nrf2 Probes for Antioxidant Response Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of probes targeting the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), a critical regulator of the cellular antioxidant response. Understanding and modulating this pathway is paramount for developing therapeutics against a host of diseases linked to oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This document details the types of probes available, presents quantitative data for key compounds, outlines experimental protocols, and provides visual diagrams of the core signaling pathway and experimental workflows.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Keap1-Nrf2 pathway is the primary mechanism for regulating cellular defense against oxidative and electrophilic stress.[2][3] Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidants and detoxifying enzymes.[4] Its activity is tightly regulated by Keap1, which acts as a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex.[3][5]

Under normal physiological (basal) conditions, two Keap1 molecules bind to a single Nrf2 protein, sequestering it in the cytoplasm.[3] This interaction is mediated by two specific motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a lower-affinity DLG motif.[3][6] This "hinge and latch" mechanism facilitates the polyubiquitination of Nrf2, targeting it for continuous degradation by the 26S proteasome and thereby keeping its cellular levels low.[7]

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[3][7] This modification induces a conformational change in the Keap1-Cul3 E3 ligase complex, inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and translocates to the nucleus.[4] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6][8]

References

- 1. [PDF] Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer | Semantic Scholar [semanticscholar.org]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Initial Investigation of Keap1-Nrf2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigative phase for inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI). The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document outlines the core principles of the Keap1-Nrf2 pathway, details key experimental protocols for inhibitor identification and characterization, presents quantitative data for representative inhibitors, and discusses the current landscape of their development.

The Keap1-Nrf2 Signaling Pathway: A Dual-Edged Sword

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the principal regulator of the antioxidant response.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, sequesters the transcription factor Nrf2 in the cytoplasm and facilitates its continuous ubiquitination and subsequent proteasomal degradation.[3] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to escape degradation, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This, in turn, initiates the transcription of a broad array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and proteins involved in detoxification and cellular repair.